molecular formula C15H16N4O5 B2384867 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 1904407-04-0

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2384867
CAS No.: 1904407-04-0
M. Wt: 332.316
InChI Key: XJAGHYQAHPJXCF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both oxazolidinone and imidazolidine moieties, making it an interesting subject for research in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c20-12-9-24-15(23)19(12)8-11(10-4-2-1-3-5-10)17-14(22)18-7-6-16-13(18)21/h1-5,11H,6-9H2,(H,16,21)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAGHYQAHPJXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-oxoimidazolidine-1-carboxylic acid with 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of oxazolidinones exhibit significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching as high as 86.61% and 85.26%, respectively .
  • Mechanism of Action : The compound's ability to modulate key signaling pathways involved in cancer progression has been noted. For instance, it may interact with enzymes that regulate cell cycle and apoptosis, thereby inducing cell death in malignant cells.
  • Case Studies : A study on related compounds revealed that specific oxadiazole derivatives demonstrated selective inhibition against human carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors . This suggests a targeted approach for cancer therapy using derivatives of the compound.

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for various enzymes critical in metabolic pathways:

  • α-Glucosidase Inhibition : Similar compounds have shown effectiveness in inhibiting α-glucosidase, an enzyme pivotal in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by controlling postprandial blood glucose levels .
  • Molecular Docking Studies : Computational studies have indicated that the binding affinity of this compound to target enzymes is significant, suggesting potential for drug development aimed at metabolic disorders .

Antioxidant Properties

The antioxidant capabilities of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide have also been explored:

  • Free Radical Scavenging : Compounds with similar oxazolidine structures have been reported to exhibit notable antioxidant activity, potentially reducing oxidative stress associated with chronic diseases .
  • Biological Evaluation : Experimental assays have confirmed the antioxidant properties through various methods such as DPPH radical scavenging assays, indicating its potential use in formulations aimed at combating oxidative damage.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could act as an inhibitor of histone acetyltransferases (HATs), affecting gene expression and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl)-1-phenylmethanesulfonamide
  • N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-fluoroisonicotinamide

Uniqueness

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide is unique due to its dual oxazolidinone and imidazolidine structure, which imparts distinct chemical and biological properties

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H20N4O4
  • Molecular Weight : 368.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The 2,4-dioxo oxazolidinone moiety is known for its ability to modulate enzyme activity and influence various signaling pathways. Studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and apoptosis.

Biological Activity Overview

Biological Activity Description
Anticancer Activity Inhibits proliferation of cancer cell lines, particularly in colon and breast cancer models.
Antimicrobial Properties Exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects Reduces inflammatory markers in vitro, suggesting potential use in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that the compound significantly inhibited the growth of human colon adenocarcinoma cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
    • Another investigation highlighted its effectiveness against breast cancer cell lines, where it decreased cell viability by inducing oxidative stress.
  • Antimicrobial Properties :
    • Research indicated that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mode of action was linked to inhibiting bacterial DNA synthesis .
  • Anti-inflammatory Effects :
    • In vitro studies revealed that the compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures, indicating its potential as an anti-inflammatory agent .

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